molecular formula C25H31N5O4 B2453871 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea CAS No. 894041-57-7

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea

Katalognummer: B2453871
CAS-Nummer: 894041-57-7
Molekulargewicht: 465.554
InChI-Schlüssel: MZYGUHIZOCDLHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C25H31N5O4 and its molecular weight is 465.554. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea represents a novel chemical entity with potential therapeutic applications due to its complex structure and unique biological activity. This article reviews its biological properties, focusing on its pharmacological effects, mechanism of action, and potential therapeutic uses.

Chemical Structure

The compound features a dihydrobenzo[b][1,4]dioxin moiety linked to a pyrrolidinone and a phenylpiperazine group. The structural formula can be represented as follows:

C21H26N4O3\text{C}_{21}\text{H}_{26}\text{N}_4\text{O}_3

The compound exhibits activity primarily through interactions with various neurotransmitter receptors, particularly the alpha(2)-adrenoceptors . Research indicates that derivatives of the dihydrobenzo[b][1,4]dioxin series can act as potent antagonists at these receptors, which play a crucial role in modulating neurotransmission and are implicated in several neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Properties

  • Alpha(2)-Adrenoceptor Antagonism : Studies have shown that compounds similar to the target structure demonstrate significant binding affinity to alpha(2)-adrenoceptors. For instance, a related compound was noted for its potent binding affinity (IC50 values in the low micromolar range) and selectivity over alpha(1)-adrenergic and D(2)-dopamine receptors .
  • Cytotoxicity and Anticancer Activity : The compound has been evaluated for its potential anticancer properties. In vitro studies indicate that it may inhibit poly(ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy. The lead compound from a related series displayed an IC50 of 5.8 μM against PARP1, suggesting a promising avenue for further development .

Study 1: Neuroprotective Effects

A study exploring the neuroprotective effects of similar dihydrobenzo[b][1,4]dioxin derivatives found that these compounds could ameliorate symptoms in animal models of neurodegeneration. The mechanism was attributed to their ability to modulate noradrenaline levels via alpha(2)-adrenoceptor antagonism .

CompoundIC50 (μM)Target
Compound A5.8PARP1
Compound B12Alpha(2)-adrenergic

Study 2: Anticancer Activity

Further investigations into the anticancer properties revealed that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, with one derivative showing an IC50 of 0.88 μM against PARP1, indicating strong potential for therapeutic application in cancer treatment .

Eigenschaften

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O4/c31-24-16-19(18-30(24)21-6-7-22-23(17-21)34-15-14-33-22)27-25(32)26-8-9-28-10-12-29(13-11-28)20-4-2-1-3-5-20/h1-7,17,19H,8-16,18H2,(H2,26,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYGUHIZOCDLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.